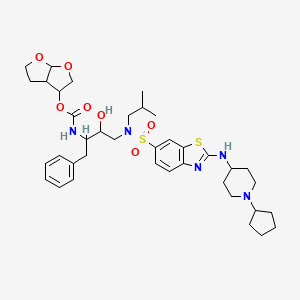
(R)-Methyl3-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-methyl 3-(tert-butoxycarbonylamino)-3-(4-chlorophenyl)propanoate is a chiral compound often used in organic synthesis and pharmaceutical research. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 3-(tert-butoxycarbonylamino)-3-(4-chlorophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursor and 4-chlorophenyl acetic acid.
Protection: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid or a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, using reagents like potassium permanganate.
Reduction: Reduction of the ester group to an alcohol can be achieved using lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the aromatic ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: The Boc group is used to protect amines during multi-step synthesis.
Biology
Enzyme Studies: Used in studies involving enzyme-catalyzed reactions to understand enzyme specificity and mechanism.
Medicine
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Industry
Material Science: Used in the synthesis of polymers and other materials with specific properties.
作用机制
The mechanism of action for ®-methyl 3-(tert-butoxycarbonylamino)-3-(4-chlorophenyl)propanoate depends on its application. In drug development, it might interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways.
相似化合物的比较
Similar Compounds
(S)-methyl 3-(tert-butoxycarbonylamino)-3-(4-chlorophenyl)propanoate: The enantiomer of the compound, which might have different biological activities.
Methyl 3-(tert-butoxycarbonylamino)-3-phenylpropanoate: Lacks the chlorine atom, which might affect its reactivity and applications.
Uniqueness
The presence of the chlorine atom and the specific chiral configuration ® can influence the compound’s reactivity, making it unique compared to its analogs.
属性
分子式 |
C15H20ClNO4 |
|---|---|
分子量 |
313.77 g/mol |
IUPAC 名称 |
methyl (3R)-3-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(19)17-12(9-13(18)20-4)10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19)/t12-/m1/s1 |
InChI 键 |
RIHNYKFQUWABML-GFCCVEGCSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)OC)C1=CC=C(C=C1)Cl |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[6-(4-Fluor-phenyl)-2-methyl-pyridin-3-yl]-methanol](/img/structure/B8553990.png)








![diethyl 2-morpholin-4-yl-4-phenyl-7-propylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B8554032.png)
![1-[4-(2-Chloroethoxy)-3-methoxyphenyl]ethanone](/img/structure/B8554040.png)


